molecular formula C29H26N2O6 B2986779 2-[[2-[(8,8-Dimethyl-2-oxo-4-phenyl-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetyl]amino]benzamide CAS No. 898920-65-5

2-[[2-[(8,8-Dimethyl-2-oxo-4-phenyl-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetyl]amino]benzamide

Cat. No. B2986779
CAS RN: 898920-65-5
M. Wt: 498.535
InChI Key: SVELPNHVEDZZRQ-UHFFFAOYSA-N
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Description

The compound “2-[[2-[(8,8-Dimethyl-2-oxo-4-phenyl-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetyl]amino]benzamide” is a complex organic molecule. It contains a coumarin moiety, which is a benzopyrone, a type of phenolic compound . Coumarins are known for their diverse biological activities and are found in many plants .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research on the synthesis of heterocyclic compounds, such as pyranones and chromenes, involves versatile enaminonitriles and reactions with various binucleophiles to afford derivatives with potential biological activities. These synthetic routes enable the development of novel compounds with diverse structural features, indicative of the complex molecule's utility in synthesizing biologically relevant heterocycles (Bondock, Tarhoni, & Fadda, 2014).

Antimicrobial and Anti-inflammatory Activities

Compounds synthesized from related chemical structures have been evaluated for their antimicrobial and anti-inflammatory activities. This research underscores the potential of such molecules in medicinal chemistry, where they can be designed as inhibitors or modulators of biological pathways involved in disease processes (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).

Nucleophilic Substitution and Ring Opening Reactions

The study of nucleophilic vinylic substitution in compounds containing chromene cores has led to the synthesis of enamino ketones. These reactions highlight the chemical versatility and reactivity of chromene derivatives, which could be relevant to the molecule , offering pathways to diverse functionalized structures (Osyanin, Korzhenko, Rashchepkina, Osipov, & Klimochkin, 2021).

properties

IUPAC Name

2-[[2-[(8,8-dimethyl-2-oxo-4-phenyl-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N2O6/c1-29(2)13-12-19-22(37-29)15-23(35-16-24(32)31-21-11-7-6-10-18(21)28(30)34)26-20(14-25(33)36-27(19)26)17-8-4-3-5-9-17/h3-11,14-15H,12-13,16H2,1-2H3,(H2,30,34)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVELPNHVEDZZRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C3C(=C(C=C2O1)OCC(=O)NC4=CC=CC=C4C(=O)N)C(=CC(=O)O3)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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